molecular formula C17H21NO3S B239170 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide

4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B239170
M. Wt: 319.4 g/mol
InChI Key: WOIAHERNVGDKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as EPM, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. EPM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its relatively low toxicity. Additionally, this compound is soluble in organic solvents, making it easy to work with in the lab. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide. One direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.

Synthesis Methods

The synthesis of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to possess anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.

properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-3-21-17-10-9-16(13-14(17)2)22(19,20)18-12-11-15-7-5-4-6-8-15/h4-10,13,18H,3,11-12H2,1-2H3

InChI Key

WOIAHERNVGDKAC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C

Origin of Product

United States

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